molecular formula C16H15FNO3P B10821531 5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole

5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole

Cat. No.: B10821531
M. Wt: 319.27 g/mol
InChI Key: MNCZMYLRBLYUPR-UHFFFAOYSA-N
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Description

5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an ethyl(methoxy)phosphoryl group and a 4-fluorophenyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the substitution reaction where a fluorobenzene derivative is introduced to the benzoxazole core.

    Attachment of the Ethyl(methoxy)phosphoryl Group: This is usually done through a phosphorylation reaction where an ethyl(methoxy)phosphoryl chloride reacts with the benzoxazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-[Ethyl(methoxy)phosphoryl]-2-phenyl-1,3-benzoxazole: Similar structure but lacks the fluorine atom.

    5-[Methyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

The presence of the 4-fluorophenyl group and the ethyl(methoxy)phosphoryl group makes 5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole unique

Properties

Molecular Formula

C16H15FNO3P

Molecular Weight

319.27 g/mol

IUPAC Name

5-[ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C16H15FNO3P/c1-3-22(19,20-2)13-8-9-15-14(10-13)18-16(21-15)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3

InChI Key

MNCZMYLRBLYUPR-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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